
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester, also known as APTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester involves the inhibition of the protein kinase B (AKT) signaling pathway, which plays a crucial role in cell survival, growth, and proliferation. Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester binds to the ATP-binding site of AKT, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
生化和生理效应
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been shown to have minimal toxicity in normal cells, indicating its potential as a selective cancer therapy. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been shown to inhibit the production of inflammatory cytokines and reduce the activation of immune cells.
实验室实验的优点和局限性
One advantage of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester is its selective toxicity towards cancer cells, which minimizes the side effects on normal cells. Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester also has good solubility in water, which makes it easy to administer in lab experiments. However, the synthesis of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester.
未来方向
Future research on Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester should focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of more efficient and cost-effective synthesis methods for Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester is needed to facilitate its widespread use in research and clinical applications. Finally, the identification of biomarkers that predict the response to Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester treatment can help to personalize cancer therapy and improve patient outcomes.
合成方法
The synthesis of Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester involves the reaction of 2-phenyl-4-thiazolidinone with 4-chlorophenol in the presence of potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with ethyl bromoacetate to obtain Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester. This process yields a white crystalline solid with a melting point of 139-141°C.
科学研究应用
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
属性
CAS 编号 |
168127-30-8 |
|---|---|
产品名称 |
Acetic acid, (4-(2-phenylamino)-4-thiazolyl)phenoxy-, ethyl ester |
分子式 |
C19H18N2O3S |
分子量 |
354.4 g/mol |
IUPAC 名称 |
ethyl 2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C19H18N2O3S/c1-2-23-18(22)12-24-16-10-8-14(9-11-16)17-13-25-19(21-17)20-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21) |
InChI 键 |
JTBAUYBFAAUYBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3 |
其他 CAS 编号 |
168127-30-8 |
同义词 |
ethyl 2-[4-(2-anilino-1,3-thiazol-4-yl)phenoxy]acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)
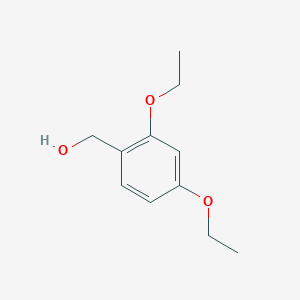
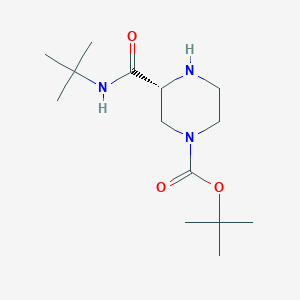
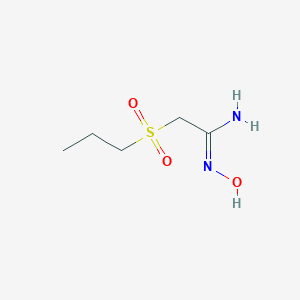
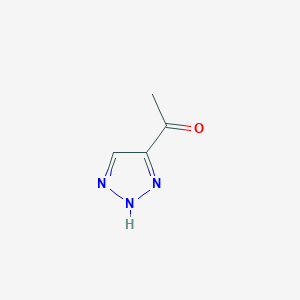
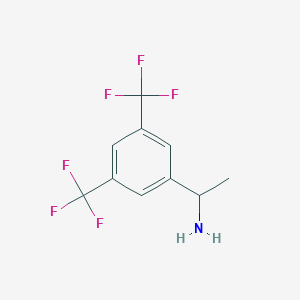
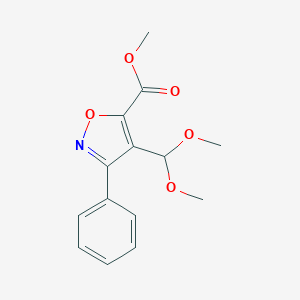
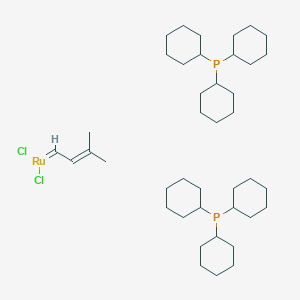
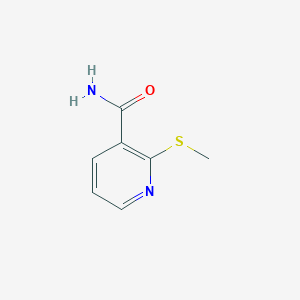
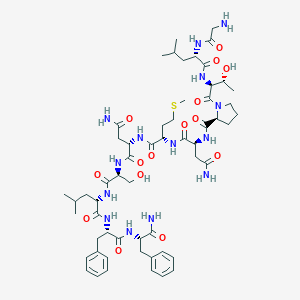
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)
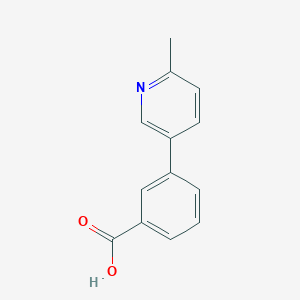
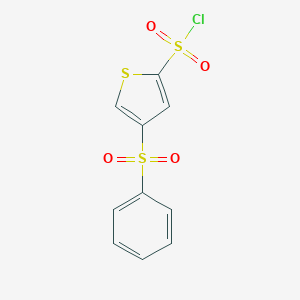
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)